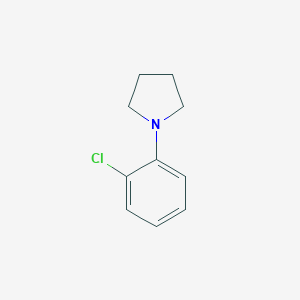

1-(2-chlorophenyl)Pyrrolidine

Description

Significance of Pyrrolidine (B122466) Scaffolds in Contemporary Chemical Synthesis

The pyrrolidine ring, a saturated heterocycle, is a fundamental structural motif in a vast number of natural products, pharmaceuticals, and functional materials. researchgate.nettandfonline.comuj.edu.plnih.gov Its significance in contemporary chemical synthesis can be attributed to several key factors:

Stereochemical Complexity: The non-planar, puckered nature of the pyrrolidine ring allows for the creation of stereochemically complex molecules with defined three-dimensional orientations. This is crucial for designing compounds with specific biological activities, as the therapeutic effect of a drug is often dependent on its stereochemistry. nih.gov

Synthetic Versatility: The pyrrolidine scaffold can be readily functionalized at various positions, enabling the synthesis of a diverse library of derivatives. Numerous synthetic methods have been developed for the construction and modification of the pyrrolidine ring. nih.gov

Pharmacological Importance: Pyrrolidine-containing compounds exhibit a broad spectrum of biological activities, including but not limited to, antiviral, antibacterial, anticancer, and anti-inflammatory properties. tandfonline.com This has made the pyrrolidine scaffold a privileged structure in medicinal chemistry and drug discovery.

Overview of Halogenated Phenyl-Pyrrolidine Systems as Research Targets

The introduction of halogen atoms, such as chlorine, onto the phenyl ring of N-phenyl pyrrolidine derivatives creates halogenated phenyl-pyrrolidine systems. These systems are of particular interest to researchers for several reasons:

Modulation of Physicochemical Properties: Halogenation can significantly alter the electronic and steric properties of the phenyl ring. This, in turn, influences the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

Enhanced Biological Activity: In many cases, the presence of a halogen atom can enhance the pharmacological activity of a molecule. For instance, halogenated phenyl-pyrrolidine derivatives have been investigated for their potential as anticonvulsant and antibacterial agents. tandfonline.com

Synthetic Handles: The halogen atom can serve as a "handle" for further chemical modifications through various cross-coupling reactions, allowing for the synthesis of more complex molecules.

The compound 1-(2-chlorophenyl)pyrrolidine is a specific example of a halogenated phenyl-pyrrolidine system. While detailed research specifically on this isomer is not extensively documented in publicly available literature, its chemical nature and potential reactivity can be inferred from the general principles governing N-aryl pyrrolidines and the known effects of ortho-chloro substitution on an aromatic ring. The following sections will delve into the theoretical and practical aspects of this compound based on the established chemistry of its constituent parts.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-chlorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVASMRRCMIHAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Chlorophenyl Pyrrolidine and Analogs

Classical and Contemporary Approaches to N-Arylation of Pyrrolidine (B122466) Rings

The formation of a carbon-nitrogen bond between an aromatic ring and the nitrogen atom of a pyrrolidine ring, known as N-arylation, is a fundamental transformation in organic synthesis. This process is crucial for the preparation of 1-(2-chlorophenyl)pyrrolidine and its analogs. Over the years, various methods have been developed, ranging from classical techniques to modern transition-metal-catalyzed reactions. A recent review summarizes various synthetic approaches for the N-arylation of pyrrolidines, highlighting methods such as transition-metal catalysis, Ullmann-Goldberg amidation, and the Buchwald-Hartwig reaction. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) represents a classical approach to forming aryl-nitrogen bonds. In this reaction, a nucleophile, such as pyrrolidine, attacks an aromatic ring that is substituted with a good leaving group and activated by electron-withdrawing groups. For the synthesis of this compound, this would typically involve the reaction of pyrrolidine with a 2-chlorophenyl derivative.

The success of SNAr reactions is highly dependent on the electronic properties of the aryl halide. The presence of electron-withdrawing groups (EWGs) ortho or para to the leaving group is often necessary to activate the ring towards nucleophilic attack. mdpi.com For instance, chloronitrobenzenes can react with amines even without a catalyst. mdpi.com However, chlorobenzene (B131634) itself is generally unreactive under these conditions. mdpi.com The synthesis of N-aryl pyrrolidines via SNAr can be challenging when the aryl halide is not sufficiently activated, as is often the case with simple chlorobenzenes.

Transition-Metal Catalyzed Coupling Reactions (e.g., Ullmann-type)

To overcome the limitations of SNAr reactions, transition-metal-catalyzed methods have become the preferred approach for N-arylation. These reactions offer a broader substrate scope and milder reaction conditions.

Ullmann Condensation: The Ullmann condensation, first reported in the early 20th century, is a copper-catalyzed reaction between an aryl halide and a nucleophile. mdpi.comorganic-chemistry.orgwiley.comunion.edu While historically requiring harsh conditions, modern advancements have led to more efficient and milder protocols. mdpi.com The reaction typically involves a copper(I) catalyst that undergoes oxidative addition with the aryl halide, followed by reaction with the amine and subsequent reductive elimination to form the N-aryl product. organic-chemistry.org The use of ligands, such as diamines or amino acids, can significantly improve the efficiency of the Ullmann reaction. ajol.info For example, the N-arylation of various nitrogen-containing heterocycles has been achieved using copper-catalyzed Ullmann-type coupling reactions. ajol.info

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become one of the most powerful and versatile methods for the synthesis of aryl amines. wiley.comwikipedia.orgorganic-chemistry.org This reaction allows for the coupling of a wide range of aryl halides and pseudohalides with various amines, including pyrrolidine, under relatively mild conditions. wikipedia.org The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the desired N-aryl amine. organic-chemistry.org The development of various phosphine (B1218219) ligands has been crucial to the broad applicability of this reaction, enabling the coupling of even challenging substrates like aryl chlorides. wikipedia.orgpurdue.eduamazonaws.com

Table 1: Comparison of N-Arylation Methodologies

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Ullmann Condensation | Buchwald-Hartwig Amination |

|---|---|---|---|

| Catalyst | Typically uncatalyzed | Copper | Palladium |

| Aryl Halide Reactivity | Activated halides (with EWGs) | Ar-I > Ar-Br > Ar-Cl | Ar-I ≈ Ar-Br > Ar-Cl (ligand dependent) |

| Reaction Conditions | Often harsh (high temp/pressure) | Historically harsh, now milder | Generally mild |

| Substrate Scope | Limited | Broad | Very Broad |

| Functional Group Tolerance | Moderate | Good | Excellent |

De Novo Pyrrolidine Ring Construction with Chlorophenyl Moieties

An alternative strategy for the synthesis of this compound and its analogs involves the construction of the pyrrolidine ring itself, with the chlorophenyl group already attached to the nitrogen atom or introduced during the cyclization process.

Cyclocondensation Reactions for Pyrrolidine Ring Formation

Cyclocondensation reactions are a powerful tool for the formation of heterocyclic rings. In the context of N-substituted pyrrolidines, this often involves the reaction of a dicarbonyl compound or a related precursor with a primary amine. For instance, the reaction of dicarboxylic acids with appropriately substituted 1-(2-aminoethyl)- or 1-(3-aminopropyl)-4-arylpiperazines can lead to the formation of 1,3-disubstituted pyrrolidine-2,5-diones. nih.gov A general method for synthesizing N-heterocycles involves the cyclocondensation of alkyl dihalides with primary amines under microwave irradiation. organic-chemistry.org

Intramolecular Cyclization Strategies for N-Substituted Pyrrolidines

Intramolecular cyclization is a common and effective method for constructing cyclic systems, including pyrrolidines. A procedure for the synthesis of various 2-aryl-4-chloropyrrolidine-2-carbonitrile derivatives has been developed through the intramolecular cyclization of corresponding 2,3-dichloropropionamides under phase-transfer catalysis conditions. researchgate.net Another approach involves the photochemical chloroamino cyclization of allenes with a tethered sulfonylamido group to produce 2-(1-chlorovinyl)pyrrolidines. acs.org Additionally, the synthesis of fused pyrrolidine systems can be achieved through transition metal-catalyzed [2 + 2 + 2] cycloaddition of nitrogen-linked 1,6-diynes. rsc.org

Synthesis of Pyrrolidine-2,5-diones and Related Cyclic Imides

Pyrrolidine-2,5-diones, also known as succinimides, are important analogs and can serve as precursors to this compound. The synthesis of N-(2-chlorophenyl)succinimide has been reported, with crystal structure analysis revealing a dihedral angle of 69.5° between the aromatic ring and the imide segment.

A common method for the synthesis of N-substituted succinimides involves the reaction of succinic anhydride (B1165640) with a primary amine. rsc.orginnovareacademics.inderpharmachemica.com For example, N-(2-chlorophenyl)succinimide can be prepared by reacting 2-chloroaniline (B154045) with succinic anhydride. rsc.org The reaction can be carried out under various conditions, including microwave irradiation. rsc.orginnovareacademics.in Another approach involves the cyclization of an amic acid intermediate, which is formed from the reaction of succinic anhydride and an aniline, using a dehydrating agent. derpharmachemica.com For instance, the synthesis of 1-(3-chlorophenyl)-pyrrolidine-2,5-dione has been achieved by reacting succinic acid with thionyl chloride to form succinyl chloride, which is then refluxed with m-chloroaniline. ijapbc.com

Furthermore, N-aryl substituted 3-phenylpyrrolidine-2,5-diones have been synthesized by heating 3-arylsuccinic acids with the appropriate arylamine. uj.edu.pl Specifically, 3-(2-chlorophenyl)succinic acid has been used as a starting material for such syntheses. uj.edu.pl

Table 2: Synthetic Approaches to N-(2-Chlorophenyl)pyrrolidine-2,5-dione

| Starting Materials | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 2-Chloroaniline, Succinic anhydride | N,N-diisopropylethylamine, Tetrahydrofuran, Microwave irradiation (180 °C, 15 min) | N-(2-chlorophenyl)succinimide | rsc.org |

| Succinic acid, m-Chloroaniline | Thionyl chloride, Benzene, Reflux | 1-(3-chlorophenyl)-pyrrolidine-2,5-dione | ijapbc.com |

| 3-(2-chlorophenyl)succinic acid, Arylamine | Heat (190-200 °C, 1.5 h) | N-aryl-3-(2-chlorophenyl)pyrrolidine-2,5-dione | uj.edu.pl |

Advanced Synthetic Techniques for this compound Derivatives

The synthesis of complex pyrrolidine structures, including those with a 1-(2-chlorophenyl) moiety, has been significantly advanced by the adoption of innovative techniques that enhance efficiency and molecular complexity.

One-Pot and Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), which combine three or more starting materials in a single operation, represent a highly efficient strategy for constructing complex molecules like substituted pyrrolidines. rasayanjournal.co.in These reactions are prized for their atom and step economy, minimizing waste, time, and labor. tandfonline.com One-pot processes, while sometimes involving sequential addition of reagents, similarly avoid the lengthy isolation and purification of intermediates.

A notable approach involves the [3+2] cycloaddition of azomethine ylides with olefinic dipolarophiles, which provides a direct route to the five-membered pyrrolidine ring. tandfonline.com For instance, a one-pot, five-component reaction has been developed to synthesize highly substituted spiro-indenoquinoxaline pyrrolidine heterocycles, demonstrating the power of MCRs to build intricate molecular architectures in a single step. tandfonline.com While not involving this compound directly, the methodology is adaptable; using a primary amine like 2-chloroaniline in similar MCRs could theoretically yield derivatives of the target compound. For example, MCRs using anilines, ethyl 2,4-dioxovalerate, and aromatic aldehydes have been used to build substituted pyrrolidine rings.

Another efficient one-pot method for preparing functionalized pyrrolidines utilizes a three-component cascade reaction mediated by tetra-n-butylammonium bromide (TBAB) in water, highlighting a green chemistry approach. rasayanjournal.co.in By adjusting the molar ratios of the starting materials (a primary amine, an acetylene (B1199291) dicarboxylate, and formaldehyde), the reaction can be directed to produce either pyrrolidines or tetrahydropyrimidines. rasayanjournal.co.in

The following table summarizes representative multicomponent strategies for pyrrolidine synthesis.

| Reaction Type | Components | Catalyst/Conditions | Product Type | Ref. |

| [3+2] Cycloaddition | Ninhydrin, 1,2-phenylenediamine, sarcosine, dipolarophile, hydrazine (B178648) hydrate | Refluxing methanol | Spiro-indenoquinoxaline pyrrolidines | tandfonline.com |

| Cascade Reaction | Primary amine, acetylene dicarboxylate, formaldehyde | TBAB, Water | Functionalized pyrrolidines | rasayanjournal.co.in |

| Azomethine Ylide Cycloaddition | Secondary amines, carbon disulfide, isocyanides, gem-dicyano olefins | Ultrasonic irradiation, catalyst-free | Polysubstituted pyrrolidines | rsc.org |

| Domino Cyclization | 2-Amino-thiadiazoles, 2,3-dihydrofuran | CeCl₃·7H₂O, Acetonitrile, RT | 2-Hydroxy pyrrolidine derivatives | acgpubs.org |

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. mdpi.com This technique has been successfully applied to the synthesis of various pyrrolidine derivatives.

For example, the synthesis of (3Z,4Z)-3,4-bis(benzylidene)-1-(4-chlorophenyl)pyrrolidine-2,5-dione has been achieved through a microwave-mediated, solvent-free reaction between 1-p-chloropyrrolidine-2,5-dione and substituted benzaldehydes using neutral alumina (B75360) as a solid support. rsc.org This method highlights the efficiency and environmentally friendly nature of microwave-assisted synthesis. In a comparative study for the synthesis of aminopyridine, pyrrolidine, piperidine, and morpholine (B109124) acetamides, microwave irradiation significantly accelerated reaction rates and provided good to moderate yields in the presence of triethylamine. mdpi.com

The N-alkylation of pyrrolidine-fused chlorins has also been effectively performed using microwave heating, affording high yields in significantly shorter reaction times (e.g., 5-30 minutes) compared to traditional methods. mdpi.comnih.gov These protocols demonstrate the broad applicability of microwave assistance for modifying the pyrrolidine core and its precursors.

The table below contrasts conventional and microwave-assisted synthesis for related acetamide (B32628) compounds, illustrating the typical advantages of microwave irradiation.

| Compound | Method | Reaction Time | Yield (%) | Ref. |

| 2-((4-chlorophenyl)(cyano)methylamino)-N-(pyridin-2-yl)acetamide | Conventional | 7-8 h | 60 | mdpi.com |

| 2-((4-chlorophenyl)(cyano)methylamino)-N-(pyridin-2-yl)acetamide | Microwave | 8-10 min | 82 | mdpi.com |

| 2-((4-chlorophenyl)(cyano)methylamino)-N-(pyrimidin-2-yl)acetamide | Conventional | 7-8 h | 58 | mdpi.com |

| 2-((4-chlorophenyl)(cyano)methylamino)-N-(pyrimidin-2-yl)acetamide | Microwave | 8-10 min | 80 | mdpi.com |

Stereoselective Synthesis of Substituted 1-(2-Chlorophenyl)Pyrrolidines

The control of stereochemistry is paramount in medicinal chemistry, as different stereoisomers of a drug can have vastly different biological activities. Consequently, significant research has focused on the stereoselective synthesis of pyrrolidines.

Diastereoselective Functionalization of Pyrrolidine Rings

Diastereoselective synthesis aims to create a specific stereoisomer from a molecule that already contains a chiral center. Several powerful methods have been developed to functionalize the pyrrolidine ring with high diastereoselectivity.

One such strategy is the N-bromosuccinimide (NBS)-induced aziridine (B145994) ring expansion cascade. nih.govscispace.com This method allows for the synthesis of functionalized pyrrolidines containing three stereocenters with excellent diastereoselectivity. scispace.comrsc.org Another highly effective approach is the titanium tetrachloride (TiCl₄)-catalyzed multicomponent coupling reaction, which can construct up to three contiguous asymmetric centers in a single operation to afford functionalized pyrrolidines as a single diastereomer. acs.orgnih.gov

Furthermore, a highly diastereo- and enantioselective organocatalytic cascade reaction has been developed to produce heavily substituted pyrrolidines. This reaction combines a reversible aza-Henry reaction with a dynamic kinetic resolution-driven aza-Michael cyclization, yielding products with up to three stereogenic centers as a single isomer. pkusz.edu.cnacs.org

Asymmetric Transformations Utilizing Pyrrolidine-Based Organocatalysts (e.g., Michael Additions)

Asymmetric organocatalysis, where a small chiral organic molecule is used as the catalyst, has revolutionized the synthesis of enantiomerically pure compounds. Pyrrolidine derivatives themselves are among the most successful classes of organocatalysts, often employed in reactions like the asymmetric Michael addition to create other chiral molecules, including substituted pyrrolidines.

Novel bifunctional pyrrolidine-based organocatalysts have been synthesized and shown to be highly effective in the Michael addition of aldehydes and ketones to nitroolefins, achieving excellent yields and stereoselectivities (up to >99:1 dr and >99% ee). researchgate.netnih.gov These catalysts typically feature a pyrrolidine core for enamine formation and another functional group (e.g., a thiourea (B124793) or diamine) to activate the electrophile through hydrogen bonding. thieme-connect.comthieme-connect.com The catalyst's structure, including bulky substituents on the pyrrolidine ring, plays a crucial role in controlling the stereochemical outcome of the reaction. researchgate.net

The performance of various pyrrolidine-based organocatalysts in the asymmetric Michael addition is summarized below.

| Catalyst Type | Reactants | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Ref. |

| l-proline and (R)-α-methylbenzyl amine derived diamine | Cyclic ketones + β-nitrostyrenes | up to >99:1 | up to >99% | nih.gov |

| Pyrrolidine-thiourea | Cyclohexanone + trans-β-nitrostyrene | up to 95:5 | up to 97% | thieme-connect.com |

| Resin-supported pyrrolidine | Cyclohexanone + nitrostyrene | 98:2 | 90% | rsc.org |

| (R)-glyceraldehyde derived pyrrolidine | Aldehydes + nitroolefins | - | up to 85% | researchgate.net |

Development of Precursors and Intermediates for this compound Synthesis

The efficient synthesis of the target compound often relies on the strategic preparation of key precursors and intermediates. For this compound and its analogs, several synthetic routes to crucial building blocks have been established.

A patented route for a complex derivative involves the synthesis of the intermediate (2S,5R)-methyl 5-(2-chlorophenyl)pyrrolidine-2-carboxylic acid. google.com The synthesis begins with the preparation of a Grignard reagent from 1-bromo-2-chlorobenzene, which is then added to N-Boc-L-pyroglutamic acid methyl ester. Subsequent Boc-deprotection and reduction of the resulting cyclic imine intermediate yields the desired chlorophenyl-substituted pyrrolidine ester. google.com

Another key precursor, 1-Boc-3-(2-chlorophenyl)pyrrolidine, is typically synthesized by reacting 3-(2-chlorophenyl)pyrrolidine (B1350867) with di-tert-butyl dicarbonate (B1257347) (Boc₂O), which protects the pyrrolidine nitrogen, allowing for further selective modifications.

The synthesis of N-aryl pyrrolidine-2,5-diones, such as 1-(3-chlorophenyl)-pyrrolidine-2,5-dione, serves as another important precursor strategy. These are prepared by reacting succinic acid with thionyl chloride to form succinyl chloride in situ, followed by condensation with an appropriate aniline, like m-chloroaniline. ijapbc.com Similarly, highly enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines have been achieved by the cyclization of (arylmethyl)(3-chloropropyl)-Boc-amines using s-BuLi/(−)-sparteine. acs.org This method was successfully applied to produce (S)-2-(p-chlorophenyl)-Boc-pyrrolidine with high enantiomeric excess. acs.org

A biocatalytic approach using transaminases has also been developed for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, yielding (R)-2-(p-chlorophenyl)pyrrolidine on a preparative scale with excellent yield and enantiopurity (>99.5% ee). acs.orgresearchgate.net

Scale-Up Synthesis and Process Optimization for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound and its analogs necessitates a focus on process optimization to ensure safety, efficiency, cost-effectiveness, and environmental sustainability. Large-scale synthesis introduces challenges not always present at the bench, such as heat transfer, mass transport, reaction kinetics at different concentrations, and purification methods suitable for large quantities.

A critical aspect of scaling up the synthesis of substituted pyrrolidines involves moving away from techniques like flash chromatography, which are impractical for industrial production. A patent for the synthesis of a related compound, (2S, 5R)-methyl 5-(2-chlorophenyl)pyrrolidine-2-carboxylate, highlights the difficulties in separating epimers using chromatography on a large scale. The preferred method involves the formation and crystallization of a hydrochloride salt, which allows for efficient purification and isolation of the desired stereoisomer with high purity google.com. This general strategy is applicable to the purification of this compound.

Process optimization for pyrrolidine derivatives often involves a Design of Experiments (DoE) approach to systematically evaluate the impact of various reaction parameters. For instance, in a multi-step reaction to produce a substituted pyrrolidine, factors such as temperature, reaction time, and molar equivalents of reactants can be varied to maximize the yield of the desired product while minimizing the formation of impurities acs.org.

Biocatalytic methods are also gaining traction for the asymmetric synthesis of chiral pyrrolidines due to their high enantioselectivity and milder reaction conditions. The use of transaminases to convert ω-chloroketones into chiral 2-substituted pyrrolidines has been demonstrated on a preparative scale. For example, the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine was achieved with an 84% isolated yield and over 99.5% enantiomeric excess on a 300 mg scale, showcasing the potential for larger-scale biocatalytic production nih.govacs.org.

Key considerations in the scale-up and process optimization for this compound production include:

Reactor Design and Material: The use of jacketed glass-lined or stainless steel reactors is common for controlling temperature during exothermic or endothermic reactions on a large scale. For instance, a 1L jacketed cylindrical reactor was used for the scale-up synthesis of a pyrrolidine-based carboxamide hydrochloride acs.org.

Solvent Selection: The choice of solvent is crucial for reaction efficiency, product solubility, and ease of removal. Solvents are selected to minimize environmental impact and cost while maximizing yield and purity .

Reagent Stoichiometry and Addition Rate: Optimizing the ratio of reactants and controlling the rate of addition can significantly impact the reaction profile, minimizing side reactions and improving yield.

Purification Method: As mentioned, shifting from chromatographic purification to crystallization is a key scale-up strategy. This often involves the formation of a salt, such as a hydrochloride, to facilitate the isolation of a solid product with high purity google.com.

Process Analytical Technology (PAT): Implementing in-process controls and analytical techniques to monitor reaction progress can ensure consistency and quality, allowing for timely adjustments to the process parameters.

The following data tables, derived from studies on analogous compounds, illustrate the principles of process optimization.

Table 1: Comparison of Purification Methods for a Pyrrolidine Derivative

| Parameter | Laboratory Scale (Flash Chromatography) | Pilot Scale (Crystallization) |

| Compound | (2S,5R)-methyl 5-(2-chlorophenyl)pyrrolidine-2-carboxylate epimeric mixture | (2S,5R)-methyl 5-(2-chlorophenyl)pyrrolidine-2-carboxylate HCl |

| Scale | Milligrams to grams | 100 g scale |

| Efficiency | Difficult separation of epimers | Efficient isolation of desired epimer |

| Purity | Variable, dependent on separation | High (>99:1 epimer ratio) |

| Scalability | Poor | Good |

| Data synthesized from patent information describing challenges with chromatography and the benefits of crystallization for large-scale production google.com. |

Table 2: Optimization of Reaction Conditions for a Biocatalytic Pyrrolidine Synthesis

| Parameter | Initial Conditions | Optimized Conditions |

| Substrate | ω-chloroketone | ω-chloroketone |

| Biocatalyst | Transaminase | ATA-117-Rd6 |

| Temperature | Room Temperature | 40 °C |

| pH | 7.5 | 8 |

| Co-solvent | 10% DMSO | 20% v/v DMSO |

| Yield | Moderate | Up to 90% (analytical) |

| Enantiomeric Excess | >95% | >99.5% |

| This table is based on findings from the asymmetric synthesis of 2-substituted pyrrolidines using transaminases, demonstrating the impact of optimizing various reaction parameters nih.govacs.org. |

Reaction Mechanisms and Mechanistic Studies of 1 2 Chlorophenyl Pyrrolidine Systems

Elucidation of Intramolecular Reaction Cascades

Comprehensive studies elucidating intramolecular reaction cascades specifically originating from 1-(2-chlorophenyl)pyrrolidine are not detailed in the provided search results. However, related research on analogous systems provides a framework for potential mechanistic pathways.

Photoinduced Chloroamination Cyclization Mechanisms

Photoinduced chloroamination cyclization is a powerful method for synthesizing nitrogen-containing heterocycles. These reactions often proceed via a radical mechanism. For instance, the photoinduced chloroamination cyclization of allenes with a tethered sulfonylamido group, in the presence of N-chlorosuccinimide (NCS), leads to the formation of 2-(1-chlorovinyl)pyrrolidines. nih.govacs.orgresearchgate.netresearchgate.net Mechanistic studies, including experimental and computational analyses, have revealed that this process can occur through multiple pathways that converge on a common nitrogen-centered radical (NCR) intermediate. nih.govacs.orgresearchgate.netresearchgate.net The formation of this key radical can be initiated by the oxidation of a deprotonated allene by a photoexcited ruthenium catalyst or through the photodissociation of an in situ formed N-chloroallene. nih.govacs.orgresearchgate.net

Nitrogen-Centered Radical (NCR) Formation and Reactivity

Nitrogen-centered radicals are highly reactive intermediates with significant applications in organic synthesis, particularly in the construction of N-heterocycles like pyrrolidines. mdpi.comnih.gov The generation of NCRs can be achieved through various methods, including thermolysis, photolysis, and, more recently, photoredox catalysis. nih.gov These radicals can be formed from precursors such as N-halogen bonds. nih.gov Once formed, the reactivity of NCRs is diverse and includes intramolecular cyclization, intramolecular hydrogen atom abstraction, and intermolecular addition to π systems. researchgate.net The intramolecular cyclization of an NCR is a key step in many synthetic routes to pyrrolidine (B122466) derivatives. nih.govacs.orgresearchgate.netresearchgate.net For example, an NCR can trigger an intramolecular cyclization to form a highly reactive pyrrolidine vinyl radical, which is then chlorinated to yield the final product. nih.govacs.orgresearchgate.netresearchgate.net

Investigations into Pyrrolidine Ring Transformations and Rearrangements

The transformation and rearrangement of the pyrrolidine ring are important reactions for synthesizing a variety of nitrogen-containing compounds. While specific studies on this compound are not available, research on other pyrrolidine derivatives provides insight into these processes.

Pyrrolidine Ring Opening Reactions

The cleavage of the C-N bond in unstrained pyrrolidines presents a synthetic challenge but has been achieved using methods like Lewis acid and photoredox catalysis. nih.govresearchgate.net For example, the ring-opening of N-benzoyl-2-methylpyrrolidine can be initiated by a single-electron transfer from an excited iridium photoredox catalyst to a complex formed between the pyrrolidine and a zinc Lewis acid. nih.gov This is followed by the ring opening of the pyrrolidine to generate a radical intermediate. nih.gov A radical clock experiment using a pyrrolidine with a cyclopropyl moiety confirmed the intermediacy of a cyclopropylcarbinyl radical in this ring-opening process. nih.gov

Intramolecular Cyclizations Leading to Diverse Heterocycles

Intramolecular cyclization reactions are fundamental in heterocyclic chemistry. In the context of pyrrolidine systems, these reactions can lead to a wide array of fused and spirocyclic structures. While no specific examples starting from this compound were found, the principle is well-established. For instance, base-catalyzed intramolecular cyclization of 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one is a method for synthesizing a 1-(4-chlorophenyl)-pyrrol-3-one derivative. mdpi.com Generally, intramolecular cyclization can be promoted by various catalysts and reaction conditions, leading to the formation of new rings. nih.govacs.org

Intermediates in Ring Transformation Processes (e.g., Iminium Ions, Aldehyde Intermediates)

Iminium ions are common intermediates in the reactions of amines and carbonyl compounds, as well as in various ring transformation processes. libretexts.orglibretexts.orgmasterorganicchemistry.com They can be formed by the condensation of secondary amines with aldehydes or ketones. The formation of an iminium ion involves the nucleophilic addition of the amine to the carbonyl, followed by a proton transfer to form a carbinolamine. libretexts.orglibretexts.org Subsequent protonation of the hydroxyl group and elimination of water yields the iminium ion. libretexts.orglibretexts.org Iminium ions are electrophilic and can react with various nucleophiles or participate in cyclization reactions. In the context of pyrrolidine chemistry, N-acyliminium ions are particularly reactive intermediates used in the synthesis of natural products and other complex molecules. nih.gov

Examination of Substituent Effects on Reaction Pathways and Selectivity

The reactivity and selectivity of this compound in various chemical transformations are profoundly influenced by the nature and position of substituents on both the aromatic ring and the pyrrolidine moiety. These substituents can exert significant electronic and steric effects, which in turn dictate the preferred reaction pathways, alter reaction rates, and control regioselectivity and stereoselectivity. Understanding these effects is crucial for designing synthetic routes and predicting product outcomes.

Electronic Effects

The electronic nature of substituents on the 2-chlorophenyl ring plays a critical role in modulating the electron density of the entire molecule. Substituents are generally classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or carbonyl (-COCH₃) groups decrease the electron density on the aromatic ring. libretexts.org When an EWG is present on the chlorophenyl ring of this compound, it makes the ring more electrophilic. This enhanced electrophilicity facilitates nucleophilic aromatic substitution (SNAr) reactions, where the pyrrolidine acts as a nucleophile attacking an activated aromatic system. nih.govresearchgate.net For instance, computational studies on the SNAr reaction between pyrrolidine and substituted thiophenes have shown that strongly electron-withdrawing substituents like -CN significantly lower the Gibbs free energy barrier for the initial nucleophilic addition step compared to an unsubstituted ring. nih.gov This principle suggests that adding an EWG to the chlorophenyl ring would likely accelerate reactions where a nucleophile displaces the chlorine atom.

Electron-Donating Groups (EDGs): Substituents like alkoxy (-OR) or amino (-NR₂) groups increase the electron density of the aromatic ring through resonance or inductive effects. This increased electron density deactivates the ring toward nucleophilic attack but activates it for electrophilic aromatic substitution. An EDG would make the displacement of the chlorine atom via an SNAr mechanism more difficult. However, it would enhance the rate of electrophilic substitution on the ring, directing incoming electrophiles to the ortho and para positions relative to the EDG. libretexts.org

The pyrrolidine ring itself acts as an activating group on the phenyl ring due to the electron-donating nature of the nitrogen atom. Its lone pair of electrons can be delocalized into the aromatic system, influencing the regioselectivity of electrophilic substitution reactions.

Steric Effects

Steric hindrance, arising from the spatial bulk of substituents, can significantly impact reaction pathways.

On the Aromatic Ring: A bulky substituent placed at the C3 position (ortho to the pyrrolidine group) or the C6 position (ortho to the chlorine atom) can impede the approach of reactants. This steric crowding can hinder reactions at the nitrogen atom of the pyrrolidine or substitution at the C2 position of the phenyl ring.

On the Pyrrolidine Ring: Substituents on the pyrrolidine ring can influence its conformation and the accessibility of the nitrogen's lone pair of electrons. This can affect the nucleophilicity of the compound. Furthermore, bulky substituents on the pyrrolidine ring can influence the stereochemical outcome of reactions, providing a basis for asymmetric synthesis.

Effects on Selectivity

Substituents are key in controlling the regioselectivity and stereoselectivity of reactions involving this compound systems.

Regioselectivity: In electrophilic aromatic substitution reactions, the existing substituents on the phenyl ring direct the position of the incoming electrophile. The chlorine atom is a deactivating but ortho-, para-directing group. libretexts.org The pyrrolidino group is a strongly activating ortho-, para-directing group. The final regiochemical outcome will depend on the combined directing effects of these two groups and any other substituents present.

Stereoselectivity: The introduction of a chiral center, either on the pyrrolidine ring or as a substituent on the phenyl ring, can lead to diastereoselective or enantioselective transformations. For example, biocatalytic approaches to synthesizing 2-substituted pyrrolidines have demonstrated that the choice of enzyme can lead to the formation of either the (R) or (S) enantiomer with high selectivity. acs.orgnih.gov This highlights how chirality in the reaction system can control the three-dimensional arrangement of the product. Studies on pyrrolidine derivatives have shown that the cis- or trans-configuration of substituents on the pyrrolidine ring can be a determining factor for biological activity, underscoring the importance of stereochemical control. nih.gov

The interplay between electronic and steric effects is summarized in the following table, which predicts the impact of various substituents on the reactivity of the this compound system.

| Substituent (on Phenyl Ring) | Type | Electronic Effect | Steric Effect | Predicted Impact on SNAr at C-Cl | Predicted Impact on Electrophilic Substitution |

|---|---|---|---|---|---|

| -NO₂ | Strongly Withdrawing | Deactivating (Inductive & Resonance) | Moderate | Accelerates Rate | Deactivates Ring, Meta-directing |

| -CN | Strongly Withdrawing | Deactivating (Inductive & Resonance) | Low | Accelerates Rate | Deactivates Ring, Meta-directing |

| -OCH₃ | Donating | Activating (Resonance) | Low | Decelerates Rate | Activates Ring, Ortho-, Para-directing |

| -CH₃ | Weakly Donating | Activating (Inductive) | Low | Slightly Decelerates Rate | Activates Ring, Ortho-, Para-directing |

| -C(CH₃)₃ | Weakly Donating | Activating (Inductive) | High | Decelerates Rate (Steric Hindrance) | Activates Ring, Ortho-, Para-directing (Para favored) |

Computational and Theoretical Investigations of 1 2 Chlorophenyl Pyrrolidine Systems

Quantum Chemical Calculations for Molecular Architecture and Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the accurate prediction of molecular geometries, energies, and various spectroscopic properties. These methods are routinely applied to understand the structure of heterocyclic compounds.

Density Functional Theory (DFT) has become a primary tool for studying organic systems due to its favorable balance of accuracy and computational cost. nih.gov For a molecule like 1-(2-chlorophenyl)pyrrolidine, DFT calculations, commonly using functionals like B3LYP or M06-2X with basis sets such as 6-311G**, are employed to determine its most stable three-dimensional structure (the ground state). nih.govnih.gov

These calculations optimize the molecular geometry by finding the minimum energy arrangement of atoms, providing precise data on bond lengths, bond angles, and dihedral angles. Beyond the ground state, DFT is crucial for locating and characterizing transition states—the high-energy structures that connect reactants to products along a reaction pathway. The vibrational frequencies are also calculated to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) or a transition state (one imaginary frequency). nih.gov This information is vital for understanding the molecule's stability and the energy barriers for various chemical transformations.

Table 1: Representative Geometric Parameters for N-Aryl Pyrrolidine (B122466) Systems Calculated by DFT

| Parameter | Typical Calculated Value | Description |

|---|---|---|

| C-N (Aryl-Pyrrolidine) Bond Length | 1.38 - 1.42 Å | The length of the bond connecting the chlorophenyl ring to the pyrrolidine nitrogen. |

| C-Cl Bond Length | 1.74 - 1.76 Å | The length of the bond between the aromatic carbon and the chlorine atom. |

| Pyrrolidine Ring Puckering Amplitude (Φ) | 35° - 45° | A measure of the deviation of the five-membered ring from planarity. beilstein-journals.org |

Note: The data in this table are representative values for similar N-aryl pyrrolidine structures found in computational studies and illustrate the type of information obtained from DFT calculations.

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, offer a pathway to higher accuracy. Methods like Møller-Plesset perturbation theory (MP2) are often used to benchmark DFT results for systems where electron correlation is particularly important. nih.govresearchgate.net For instance, MP2 calculations can provide a more refined understanding of non-covalent interactions that may influence the molecule's preferred conformation.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. While less accurate than DFT or ab initio methods, they are much faster, making them suitable for initial explorations of large conformational spaces or for modeling very large molecular systems. They can serve as a preliminary step before more rigorous and computationally expensive methods are applied.

Prediction and Modeling of Reaction Pathways and Energy Landscapes

A primary goal of computational chemistry is to map out the entire potential energy surface (PES) for a chemical reaction. arxiv.org This involves identifying all relevant intermediates and the transition states that connect them. For this compound, this could involve modeling its synthesis, degradation, or metabolic pathways.

Using methods like DFT, researchers can compute the relative energies of reactants, intermediates, transition states, and products. nih.gov Techniques such as Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a given transition state connects the intended reactant and product. arxiv.org The resulting energy profile, or reaction pathway, provides the activation energy (the difference in energy between the reactant and the transition state), which is critical for predicting reaction rates. Automated tools that integrate quantum mechanics with machine learning are increasingly being used to explore complex reaction networks efficiently. nih.govresearchgate.net

Conformational Analysis and Dynamics of this compound Structures

Molecules are not static entities; they are flexible and can exist in various spatial arrangements known as conformations. For this compound, two main sources of conformational flexibility exist: the puckering of the pyrrolidine ring and the rotation around the N-aryl single bond.

The five-membered pyrrolidine ring is non-planar and typically adopts either an "envelope" (E) or a "twisted" (T) conformation to relieve ring strain. beilstein-journals.org These different puckering modes can be described by pseudorotation parameters, and computational studies can determine the energy differences between them, which are typically small (1-3 kcal/mol). beilstein-journals.orgresearchgate.net

Rotation around the C(aryl)-N(pyrrolidine) bond is also a key dynamic process. Due to steric hindrance between the ortho-chloro substituent and the hydrogens on the pyrrolidine ring, this rotation is restricted, leading to distinct rotational conformers (rotamers) with potentially significant energy barriers between them. researchgate.net Computational modeling can quantify these rotational barriers, which are essential for understanding the molecule's dynamic behavior and how its shape influences its interactions with other molecules. nih.gov

Table 2: Hypothetical Energy Profile for Conformational Changes in this compound

| Conformation | Description | Relative Energy (kcal/mol) |

|---|---|---|

| A | Global Minimum (e.g., Twisted Pyrrolidine, 60° Aryl Twist) | 0.0 |

| B | Envelope Pyrrolidine Conformer | 0.8 |

| C | Rotational Transition State (Planar Aryl Alignment) | 5.5 |

Note: This table presents a hypothetical energy landscape to illustrate the results of a conformational analysis. Actual values would require specific calculations for the molecule.

Electronic Structure Analysis and Reactivity Prediction

The distribution of electrons within a molecule governs its chemical reactivity. Computational methods provide a wealth of information about the electronic structure. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a common starting point. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom's lone pair and the π-system of the chlorophenyl ring are expected to be electron-rich sites, while the hydrogen atoms and the region around the electronegative chlorine atom would be relatively electron-poor. Furthermore, calculated atomic charges (e.g., from Natural Bond Orbital, NBO, analysis) provide a quantitative measure of the charge at each atomic center, helping to predict sites susceptible to nucleophilic or electrophilic attack. mdpi.com

Advanced Spectroscopic Analysis and Structural Elucidation of 1 2 Chlorophenyl Pyrrolidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-(2-chlorophenyl)pyrrolidine, ¹H and ¹³C NMR spectra are fundamental for structural verification.

In the ¹H NMR spectrum, the protons of the pyrrolidine (B122466) ring are expected to appear as multiplets in the aliphatic region. The two methylene (B1212753) groups adjacent to the nitrogen atom (N-CH₂) would be deshielded due to the electron-withdrawing effect of the nitrogen, appearing at a downfield chemical shift compared to the other two methylene groups (CH₂-CH₂). The aromatic protons on the 2-chlorophenyl group would resonate in the aromatic region of the spectrum, typically between 7.0 and 7.5 ppm. Due to the ortho-chloro substitution, these protons would exhibit a complex splitting pattern.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The pyrrolidine ring carbons would show distinct signals in the aliphatic region. The carbons directly bonded to the nitrogen would be shifted downfield. The aromatic carbons of the 2-chlorophenyl ring would appear in the aromatic region, with the carbon atom bonded to the chlorine atom showing a characteristic chemical shift due to the halogen's inductive effect.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assembling the molecular structure. A COSY spectrum would reveal the coupling relationships between adjacent protons, confirming the connectivity within the pyrrolidine ring and the aromatic system. An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of both ¹H and ¹³C signals. More advanced 2D techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show longer-range couplings between protons and carbons, further solidifying the structural assignment by connecting the 2-chlorophenyl group to the pyrrolidine ring through the nitrogen atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrrolidine N-CH ₂ | 3.0 - 3.5 | 45 - 55 |

| Pyrrolidine CH ₂-CH ₂ | 1.8 - 2.2 | 20 - 30 |

| Aromatic C-H | 7.0 - 7.5 | 120 - 140 |

| Aromatic C -Cl | - | 125 - 135 |

Vibrational Spectroscopy for Molecular Characterization (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the functional groups and molecular vibrations of this compound.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. The spectrum is expected to show characteristic absorption bands. The C-H stretching vibrations of the aliphatic pyrrolidine ring would appear around 2850-2960 cm⁻¹. The aromatic C-H stretching vibrations of the chlorophenyl group would be observed at slightly higher wavenumbers, typically above 3000 cm⁻¹. The C-N stretching vibration of the tertiary amine would be visible in the 1000-1200 cm⁻¹ region. The presence of the aromatic ring will give rise to C=C stretching bands in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give rise to strong signals in the Raman spectrum. The C-Cl bond is also known to produce a distinct Raman signal. The aliphatic C-H stretching and bending modes will also be present. The combination of FT-IR and Raman data allows for a more complete characterization of the molecule's vibrational landscape.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman |

| C-N Stretch | 1000 - 1200 | FT-IR |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis (GC-MS, HR-ESI-MS, LC-ESI-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like this compound. In GC-MS, the compound is first separated from a mixture by gas chromatography and then ionized and fragmented in the mass spectrometer. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern provides a unique fingerprint of the molecule. For this compound, common fragmentation pathways would likely involve the loss of the pyrrolidine ring or cleavage of the C-N bond, leading to characteristic fragment ions.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) can provide a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of the compound. This is a crucial step in confirming the identity of a newly synthesized molecule.

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is particularly useful for the analysis of complex mixtures and for detailed structural elucidation. In an MS/MS experiment, the molecular ion is selected and then subjected to further fragmentation. This controlled fragmentation can help to piece together the structure of the molecule by observing the masses of the resulting fragment ions. For this compound, MS/MS analysis would likely reveal the fragmentation of the pyrrolidine ring and the loss of the chloro-substituent from the aromatic ring, providing definitive structural information.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | m/z (mass-to-charge ratio) | Description |

|---|---|---|

| [M]⁺ | 181/183 (isotope pattern) | Molecular ion |

| [M - C₄H₈N]⁺ | 111/113 (isotope pattern) | Loss of pyrrolidine ring |

| [C₁₀H₁₁N]⁺ | 145 | Loss of Chlorine |

Spectroscopic Identification of Novel Synthetic Intermediates and Products

The spectroscopic techniques described above are not only vital for the characterization of the final product, this compound, but are also essential for monitoring the progress of its synthesis and for identifying any intermediates or byproducts.

During the synthesis of this compound and its derivatives, techniques like thin-layer chromatography (TLC) coupled with UV visualization, and more advanced methods such as LC-MS, can be used to track the consumption of starting materials and the formation of the desired product. Any unexpected spots on a TLC plate or peaks in an LC-MS chromatogram can be further investigated.

For instance, if a novel intermediate is formed, its structure can be elucidated using a combination of spectroscopic methods. HR-MS would provide the elemental formula. ¹H and ¹³C NMR would reveal the carbon-hydrogen framework, and 2D NMR experiments would establish the connectivity. FT-IR would identify the functional groups present. By comparing the spectroscopic data of the intermediate with that of the starting materials and the final product, its structure can be confidently determined.

Similarly, when synthesizing derivatives of this compound, these spectroscopic tools are indispensable for confirming that the desired chemical transformation has occurred. For example, if a new functional group is added to the pyrrolidine ring or the aromatic ring, its presence can be confirmed by the appearance of new signals in the NMR spectra and new absorption bands in the FT-IR spectrum. The change in molecular weight would also be evident in the mass spectrum.

Coordination Chemistry and Ligand Properties of Pyrrolidine Derivatives with Halogenated Phenyl Moieties

Design and Synthesis of 1-(2-Chlorophenyl)Pyrrolidine-Derived Ligands

The design of ligands based on the this compound framework focuses on introducing additional donor atoms to create multidentate chelators. The pyrrolidine (B122466) nitrogen itself can act as a coordination site, but its efficacy is enhanced by incorporating other functional groups such as amides, triazoles, or carboxylates into the ligand structure. These appended groups provide multiple binding points, leading to the formation of stable, cyclic coordination complexes (chelates) with metal ions.

The synthesis of these complex ligands often begins with a foundational pyrrolidine derivative. For instance, a general strategy involves the functionalization of the pyrrolidine ring or the attached phenyl group. One synthetic approach is the base-catalyzed intramolecular cyclization of precursor molecules, such as aminoacetylenic ketones, to form heterocyclic systems like pyrrol-3-ones. mdpi.com Another method involves the palladium/copper-catalyzed cross-coupling of terminal propargylamines with acyl chlorides to create key intermediates. mdpi.com

For creating ligands with specific coordinating arms, multi-step synthetic routes are employed. This can include the condensation of a pyrrolidine-containing amine with aldehydes or ketones to form Schiff bases, or the reaction of a functionalized pyrrolidine with other heterocyclic precursors. The choice of synthetic pathway allows for precise control over the ligand's denticity (the number of donor groups) and the spatial arrangement of its coordinating atoms, which are crucial factors in determining the geometry and stability of the final metal complex. The inclusion of the chlorophenyl group is strategic, as its electron-withdrawing nature can modify the donor strength of the coordinating atoms and influence the electrochemical properties of the metal center.

Complex Formation with Metal Ions (e.g., Lanthanide, Nickel, Copper, Zinc Complexes)

Ligands derived from pyrrolidines with halogenated phenyl moieties have been shown to form stable complexes with a wide range of metal ions, including d-block transition metals and f-block lanthanides. The nature of the complex formation, including stoichiometry and stability, is highly dependent on the specific metal ion, the ligand structure, and the reaction conditions.

Lanthanide Complexes: Pyrrolidine-derived ligands, including those with halogenated components, are effective in coordinating with lanthanide ions (Ln(III)). mdpi.com Studies on related systems, such as pyrrolidine-derived phenanthroline diamides, show that these ligands can form complexes with 1:1 and 2:1 ligand-to-metal stoichiometries. nih.gov The presence of halogen atoms in the ligand structure can significantly impact the coordination number of the lanthanide ion. mdpi.com For example, complexation of a fluorinated ligand with lutetium resulted in a rare coordination number of 10. mdpi.com The stability of these complexes varies across the lanthanide series, with some ligands showing a greater affinity for the lighter lanthanides. nih.gov In complexes where a 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylate ligand coordinates to a Lanthanum(III) ion, the binding occurs through the carboxylate group. nih.govmdpi.com

Nickel, Copper, and Zinc Complexes: These transition metals readily form complexes with pyrrolidine-based ligands. The general formula for many of these complexes is ML₂X₂, where M is the metal ion (e.g., Ni(II), Cu(II), Zn(II)), L is the organic ligand, and X is an anion like chloride. scispace.com Copper(I) salts have been shown to form both 2:1 and 2:2 (ligand-to-metal) coordination complexes with para-substituted pyrrolidine-azothioformamide ligands. nih.gov The specific coordination environment is influenced by the metal's intrinsic preferences; for instance, Cu(II) is susceptible to Jahn-Teller distortion, which can affect its coordination sphere, while Ni(II) often favors rigid octahedral geometries. mdpi.com The complexation process is central to applications such as the separation of these metal ions using polymer inclusion membranes doped with suitable carriers. mdpi.com

| Metal Ion | Typical Stoichiometry (Ligand:Metal) | Observed Complex Types | Reference |

|---|---|---|---|

| Lanthanides (Ln³⁺) | 1:1, 2:1 | Mononuclear complexes | nih.gov |

| Nickel (Ni²⁺) | 2:1 | ML₂X₂ | scispace.com |

| Copper (Cu²⁺/Cu⁺) | 2:1, 2:2 | ML₂X₂, Halogen-bridged dimers (for Cu⁺) | scispace.comnih.gov |

| Zinc (Zn²⁺) | 2:1 | ML₂X₂, Cationic complexes with counter-anions | scispace.comresearchgate.net |

Investigation of Ligand-Metal Interactions and Coordination Geometries

Understanding the interactions between the ligand and the metal center is crucial for predicting the structure and properties of the resulting complex. A combination of experimental and computational methods is used to probe these interactions and determine the coordination geometry.

Ligand-Metal Interactions: The primary interaction is the formation of coordinate bonds between the electron-donating atoms of the ligand (e.g., nitrogen, oxygen) and the electron-accepting metal ion. The strength of these bonds can be quantified by determining the stability constants (log β) of the complexes, often through techniques like UV-Vis or NMR titration. mdpi.comnih.gov For example, UV-Vis titration studies of copper(I) complexes with pyrrolidine-azothioformamide ligands revealed binding association constants ranging from 4,000 to 100,000 M⁻¹. nih.gov Computational studies using Density Functional Theory (DFT) are also employed to model the complexes, calculate the Gibbs free energy (ΔG) of formation, and visualize the optimal orientations between the ligand and the metal. mdpi.comnih.gov These studies have shown that the electronic nature of substituents on the phenyl ring (electron-donating vs. electron-withdrawing) has a direct impact on the binding affinity. nih.gov

Coordination Geometries: The coordination geometry describes the spatial arrangement of the ligands around the central metal ion. This is determined by the metal's coordination number, its electronic configuration, and the steric and electronic constraints imposed by the ligand.

Lanthanides: Due to their large ionic radii and electrostatic bonding nature, lanthanides typically exhibit high coordination numbers. With pyrrolidine-derived ligands, coordination numbers of 9 or 10 have been observed. mdpi.com

Nickel, Copper, and Zinc: These metals display a greater variety of coordination geometries. With related ligand systems, Ni(II) complexes have been found to adopt octahedral geometries. scispace.com Copper(II) complexes often exhibit distorted geometries, such as distorted square pyramidal, due to the Jahn-Teller effect. mdpi.comnih.gov Zinc(II), with its d¹⁰ electron configuration, commonly forms tetrahedral or distorted tetrahedral complexes. scispace.comnih.gov

| Metal Ion | Typical Coordination Number | Common Geometries | Reference |

|---|---|---|---|

| Lanthanides (e.g., Lu³⁺) | 9, 10 | Complex polyhedra | mdpi.com |

| Nickel (Ni²⁺) | 6 | Octahedral | scispace.com |

| Copper (Cu²⁺) | 4, 5 | Square Planar, Distorted Square Pyramidal | nih.govmdpi.com |

| Zinc (Zn²⁺) | 4 | Distorted Tetrahedral | nih.gov |

Structural Characterization of Metal-Ligand Complexes

The definitive structure and properties of newly synthesized metal-ligand complexes are established through a suite of analytical techniques. These methods provide information on the connectivity, geometry, and electronic structure of the compounds.

Solid-State Characterization:

Spectroscopic and Analytical Methods:

Elemental Analysis: This technique is used to determine the empirical formula of the complex by measuring the percentage composition of elements like carbon, hydrogen, and nitrogen, which helps to confirm the ligand-to-metal ratio. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the ligand's functional groups (e.g., C=O, N-H) upon complexation provide evidence of their involvement in bonding. The appearance of new bands at lower frequencies can be assigned to metal-ligand vibrations (e.g., M-N, M-O). nih.govnih.gov

UV-Visible (UV-Vis) Spectroscopy: This method probes the electronic transitions within the complex. The d-d transitions of the metal ion and charge-transfer bands between the metal and ligand are characteristic of the coordination environment and geometry. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (like those of Zn(II) or Lu(III)), NMR (¹H, ¹³C, etc.) is a valuable tool for characterizing the ligand's structure in solution and observing changes in chemical shifts upon complexation. mdpi.com

Molar Conductivity Measurements: These measurements are performed on solutions of the complexes to determine whether they are electrolytic or non-electrolytic. This helps to distinguish between ligands or counter-ions that are inside or outside the primary coordination sphere. nih.govnih.gov

Magnetic Susceptibility Measurements: This method is used for paramagnetic complexes (e.g., many Cu(II) and Ni(II) complexes) to determine the number of unpaired electrons on the metal ion, which provides insight into its oxidation state and coordination geometry. scispace.com

Through the combined application of these characterization techniques, a comprehensive understanding of the structure and bonding in metal complexes of this compound-derived ligands can be achieved.

Applications of 1 2 Chlorophenyl Pyrrolidine Derivatives in Enabling Chemical Research

Utilization as Versatile Building Blocks in Complex Organic Synthesis

Derivatives of 1-(2-chlorophenyl)pyrrolidine are recognized as versatile building blocks for the construction of more complex molecular architectures. sigmaaldrich.com Organic building blocks are functionalized molecules that serve as the fundamental components for the bottom-up assembly of target structures in medicinal, organic, and material chemistry. sigmaaldrich.com The pyrrolidine (B122466) scaffold, in particular, is crucial in the synthesis of biologically active compounds. nih.gov

Research has demonstrated the synthesis of various pyrrolidine derivatives through methods like 1,3-dipolar cycloaddition reactions, which provide a powerful route to functionalized five-membered heterocycles. nih.gov For instance, derivatives such as 3-(2-chlorophenyl)-pyrrolidine-2,5-dione have been synthesized and utilized as precursors for more elaborate molecules. mdpi.com The synthesis often begins with a related starting material, such as 2-(2-chlorophenyl)succinic acid, which is then converted through cyclocondensation to form the core pyrrolidine-dione structure. mdpi.com This structure then serves as a platform for further chemical modifications. The inherent structure of the 2-chlorophenyl)pyrrolidine moiety, combining a stable heterocyclic ring with a reactive chlorophenyl group, allows it to be incorporated into larger molecules, influencing their biological activity and selectivity. chemimpex.com

Role as Synthetic Intermediates for Diverse Chemical Entities

Functioning as synthetic intermediates is a primary application of this compound derivatives. chemimpex.com They represent key stages in multi-step synthetic pathways, particularly in the development of novel therapeutic agents. chemimpex.com The synthesis of various bioactive compounds relies on the pyrrolidine ring as a core component, with the 2-chlorophenyl group providing a specific substitution pattern that can be critical for the final compound's function.

A clear example is the synthesis of a series of 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. mdpi.com In this pathway, 2-(2-chlorophenyl)succinic acid is first converted to (R,S)-3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid. This pyrrolidine-dione derivative is a stable intermediate that is then coupled with various arylpiperazines to yield the final target compounds. mdpi.com This multi-step process highlights the role of the chlorophenyl-pyrrolidine derivative as a crucial stepping stone, enabling the systematic construction of a library of diverse chemical entities for biological screening. mdpi.com

The following table outlines the synthesis of final amide compounds from a key pyrrolidine-dione intermediate, demonstrating its utility.

| Intermediate | Reagent (Arylpiperazine) | Final Compound | Yield (%) |

| (R,S)-3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid | 1-(4-Fluorophenyl)piperazine | Compound 6 | 21.1 |

| (R,S)-3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid | 1-Phenylpiperazine | Compound 5 | 25.3 |

| (R,S)-3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid | 1-(2-Chlorophenyl)piperazine | Compound 7 | 30.1 |

| (R,S)-3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid | 1-(3-Chlorophenyl)piperazine | Compound 8 | 40.5 |

| Data sourced from a study on the synthesis of potential anticonvulsant agents. mdpi.com |

Application in Conjugation Chemistry (e.g., through Maleimide (B117702) Moieties)

Conjugation chemistry, the process of covalently linking molecules, is essential for creating advanced diagnostics, therapeutics, and research tools like antibody-drug conjugates (ADCs). nbinno.com Maleimide-thiol chemistry is one of the most widely used methods for this purpose due to its high selectivity and rapid reaction kinetics. nih.gov This reaction involves the nucleophilic attack of a thiol group (typically from a cysteine residue in a protein) on the electrophilic double bond of a maleimide ring, forming a stable thioether bond. nih.gov

Derivatives of this compound can be engineered to participate in such conjugation strategies. By introducing a maleimide group onto the this compound scaffold, a reactive molecule is created that can be covalently linked to thiol-containing biomolecules. Conversely, the pyrrolidine derivative could be functionalized with a thiol group, enabling it to react with a maleimide-functionalized partner. This approach allows the specific properties of the this compound moiety to be imparted to a larger biological entity. The stability of the resulting conjugate is a critical factor, as some maleimide-thiol linkages can undergo a retro-Michael reaction. chemrxiv.org Strategies to create more stable linkages, such as using dibromomaleimides for dual functionalization with a thiol and an amine, have been developed to overcome this limitation. semanticscholar.orgucl.ac.uk

Development of Pyrrolidine-Based Organocatalysts and Chemical Reagents

The chiral pyrrolidine framework is a cornerstone of modern asymmetric organocatalysis. nih.govnih.gov Organocatalysts are small organic molecules that accelerate chemical reactions, often with high stereoselectivity, avoiding the use of metals. researchgate.net Chiral pyrrolidines, particularly those derived from the amino acid proline, are highly effective in promoting transformations where enamine intermediates are formed, such as asymmetric Michael additions and aldol (B89426) reactions. nih.govnih.gov

Derivatives of this compound can be developed into specialized organocatalysts. The synthesis of new pyrrolidine-based catalysts often involves modifying the substituents on the ring to create a specific steric and electronic environment around the catalytic site (the nitrogen atom). nih.gov By incorporating a 1-(2-chlorophenyl) group, the catalyst's properties can be fine-tuned. This substituent can influence the catalyst's solubility, stability, and, most importantly, the stereochemical outcome of the reaction it catalyzes by exerting specific steric hindrance. Researchers have developed a wide range of pyrrolidine catalysts with different functionalities to achieve high enantioselectivity in various chemical transformations. nih.govnih.gov

The table below summarizes common reactions catalyzed by pyrrolidine-based organocatalysts.

| Catalyst Type | Reaction Catalyzed | Key Feature |

| Proline-derived catalysts | Aldol Reaction | Forms a chiral enamine intermediate with a ketone/aldehyde. nih.gov |

| Diarylprolinol silyl (B83357) ethers | Michael Addition | Provides steric shielding to control the approach of the electrophile. nih.gov |

| Pyrrolidine-sulfonamides | Aldol Reaction | Intramolecular hydrogen bonding locks the catalyst's conformation. nih.gov |

| Pyrrolidine-thioureas | Michael Addition | Bifunctional activation of both the nucleophile and electrophile. researchgate.net |

Exploration in Polymer Chemistry and Advanced Materials Science (e.g., Maleimide Polymerization)

The application of this compound derivatives extends into the realm of polymer chemistry and materials science. Functionalized monomers can be incorporated into polymer chains to create advanced materials with tailored properties. One relevant area is the use of maleimide-containing monomers in polymerization reactions.

Maleimides can undergo homopolymerization at elevated temperatures (typically above 200 °C) via a free-radical mechanism to form polymers with a backbone of succinimide (B58015) units. mdpi.com A derivative of this compound functionalized with a maleimide group could serve as a monomer in such reactions. This would result in a polymer where the this compound moiety is a repeating side group, potentially conferring unique thermal, mechanical, or chemical properties to the final material.

Furthermore, maleimides are key components in thermo-reversible polymer networks. The Diels-Alder reaction between a furan (B31954) group and a maleimide group is thermally reversible; the bond forms at lower temperatures and breaks at higher temperatures. This chemistry is used to create self-healing and reprocessable thermoset polymers. mdpi.com A bismaleimide (B1667444) derivative incorporating the this compound structure could act as a crosslinker in such systems, allowing for the creation of smart materials that leverage the specific characteristics of the chlorophenyl-pyrrolidine unit. mdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.